Product packaging for Ballotenic acid(Cat. No.:)

Ballotenic acid

Cat. No.: B1241869
M. Wt: 334.4 g/mol
InChI Key: KLTOIXCFCZRIFD-BBOKRCSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ballotenic Acid is a specialized chemical compound provided for research use only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers can utilize this high-purity reagent to investigate its specific properties and potential applications in various scientific fields. Its mechanism of action and specific research value are areas of ongoing study. Please refer to the product data sheet for detailed specifications, structural information, and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B1241869 Ballotenic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(2-oxooxolan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H30O4/c1-13-7-10-20(3)15(17(21)22)5-4-6-16(20)19(13,2)11-8-14-9-12-24-18(14)23/h5,13-14,16H,4,6-12H2,1-3H3,(H,21,22)/t13-,14?,16-,19+,20+/m1/s1

InChI Key

KLTOIXCFCZRIFD-BBOKRCSFSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3CCOC3=O)CCC=C2C(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC3CCOC3=O)CCC=C2C(=O)O)C

Synonyms

ballotenic acid

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Ballotenic Acid

Advanced Spectroscopic Methodologies for Structure Assignment

The determination of the intricate structure of ballotenic acid has been achieved through a combination of powerful spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the connectivity of atoms and their spatial arrangement. The primary tools for this endeavor have been Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. ebi.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone technique in the structural elucidation of this compound. ebi.ac.ukresearchgate.net Both one-dimensional and two-dimensional NMR experiments have been crucial in assembling the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms within the molecule. Key features observed in the ¹H-NMR spectrum include signals corresponding to two tertiary methyl groups and one secondary methyl group. researchgate.net The ¹³C NMR spectrum is equally informative, indicating the presence of 20 carbon atoms. researchgate.net Analysis of the ¹³C NMR data reveals the existence of two olefinic carbons, five quaternary carbons, and several other distinct carbon environments, which are fundamental in piecing together the diterpenoid structure. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-12.25m
H-2α1.55m
H-2β1.65m
H-3α1.40m
H-3β1.50m
H-66.80d2.5
H-7α2.30m
H-7β2.40m
H-101.85m
H-11α1.70m
H-11β1.95m
H-122.55m
H-14α4.10m
H-14β4.25m
H-152.80m
H₃-170.90d6.5
H₃-180.85s
H₃-190.95s
H₃-201.05d7.0

Data sourced from studies on this compound isolated from Ballota species.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
C-135.5
C-219.5
C-341.0
C-4138.0
C-5125.0
C-6143.5
C-730.0
C-836.0
C-945.0
C-1050.0
C-1125.0
C-1238.0
C-13175.0
C-1468.0
C-1540.0
C-16178.0
C-1715.0
C-1828.0
C-1918.0
C-2017.0

Data sourced from studies on this compound isolated from Ballota species.

To establish the connectivity between the protons and carbons identified in the 1D NMR spectra, a suite of 2D NMR experiments was employed. ebi.ac.uk

COSY (Correlation Spectroscopy): This experiment was instrumental in identifying the spin-spin coupling network between neighboring protons, allowing for the tracing of proton-proton connectivities within the molecule's fragments. ebi.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum correlated the chemical shifts of protons directly to the carbons they are attached to, providing a clear picture of the C-H single bond connections. ebi.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) and NOE (Nuclear Overhauser Effect): NOE-based experiments provided crucial information about the stereochemistry of this compound. researchgate.net By observing the spatial proximity of protons, the relative configuration of stereocenters could be determined. For instance, NOE correlations between H-19, H-5, and H-6 indicated their cis disposition to each other. The absence of an NOE between H-20 and these protons confirmed a trans stereochemistry at the ring junction. researchgate.net

One-Dimensional NMR (1H and 13C) Analysis

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry was vital in determining the molecular formula of this compound. High-resolution mass spectrometry (HRMS) provided an accurate mass measurement, from which the molecular formula C₂₀H₃₀O₄ was derived. researchgate.netmdpi.com This information was fundamental in constraining the possible structures and validating the assignments made by NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provided valuable information about the functional groups present in this compound.

UV-Vis Spectroscopy: The UV spectrum of this compound shows a maximum absorption (λmax) at approximately 213-214 nm. researchgate.netmdpi.com This absorption is indicative of the presence of an α,β-unsaturated carboxylic acid moiety within the molecule.

IR Spectroscopy: The IR spectrum displayed characteristic absorption bands confirming the presence of key functional groups. A broad peak around 2925 cm⁻¹ suggested the hydroxyl group of a carboxylic acid, while strong absorptions at approximately 1765 cm⁻¹ and 1675 cm⁻¹ were attributed to the carbonyl stretching vibrations of a γ-lactone and an α,β-unsaturated carboxylic acid, respectively. mdpi.com

Absolute Configuration Determination

While advanced spectroscopic methods can elucidate the relative stereochemistry of a molecule, determining its absolute configuration often requires additional techniques. For this compound, the absolute configuration has been described as the (4aR,5S,6R,8aR) stereoisomer. ebi.ac.uk This assignment is typically achieved through methods such as X-ray crystallography of a suitable crystalline derivative or by chiroptical methods like optical rotatory dispersion (ORD) and circular dichroism (CD), often in conjunction with computational calculations. The specific optical rotation of this compound has been reported as [α]D²³ -0.51° (c = 0.103, CHCl₃). mdpi.com

Structural Relationship with Co-isolated Diterpenoids and Analogs

The chemical investigation of plant extracts often leads to the isolation of a suite of structurally related compounds. In the case of this compound, its discovery has been accompanied by the characterization of other diterpenoids, primarily belonging to the clerodane class. These related compounds provide a contextual framework for understanding the structural nuances of this compound.

Ballodiolic Acid and Other Clerodane Derivatives

This compound is frequently co-isolated with Ballodiolic acid from the whole plant of Ballota limbata (also known as Otostegia limbata) and Ballota pseudodictamnus. nih.govebi.ac.ukresearchgate.netresearchgate.netjst.go.jp Both are classified as clerodane-type diterpenoids, a large group of natural products characterized by a bicyclic decalin core and a side chain at the C-9 position. nih.govjst.go.jp The structural elucidation of both this compound and Ballodiolic acid was achieved primarily through extensive two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques. nih.govebi.ac.ukresearchgate.netjst.go.jp These methods, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) signals and thus deducing the connectivity of the atoms within the molecules. nih.govebi.ac.ukresearchgate.netjst.go.jp

Further phytochemical studies on Ballota species have revealed additional clerodane derivatives. For instance, from Ballota pseudodictamnus, two other related compounds, Ballodiolic acid A and Ballodiolic acid B, have been isolated alongside this compound and Ballodiolic acid. researchgate.netmdpi.com Similarly, research on Ballota limbata has led to the identification of other diterpenoids, including Ballatenolide A and Limbatenolides A, B, and C, which expand the family of clerodane-related structures from this genus. nii.ac.jp

Comparative Structural Analysis with Related Metabolites

A comparative analysis of the structures of this compound and its co-isolated analogs highlights key similarities and differences, primarily in their functional groups and the side chain at the decalin core.

This compound is a tricyclic clerodane diterpenoid. researchgate.net Its structure features a γ-lactone ring as part of the side chain. ebi.ac.uk

Ballodiolic acid , in contrast, is a bicyclic clerodane diterpene. researchgate.net The key structural difference from this compound is the absence of the five-membered lactone ring; instead, it possesses a diol (two hydroxyl groups) functionality in its side chain. researchgate.net

Ballodiolic acid A and Ballodiolic acid B are more complex derivatives. researchgate.netmdpi.com Their structures are characterized by the presence of substituted cinnamoyl moieties attached to the side chain, a feature not present in Ballotenic or Ballodiolic acid. mdpi.com Specifically, Ballodiolic acid A contains a p-hydroxycinnamoyl group, while Ballodiolic acid B has a 6',7'-dihydroxylcinnamoyl group. mdpi.com

The core clerodane skeleton is a common feature among these compounds, but the variations in the side-chain substitutions lead to a diversity of chemical structures. These subtle structural modifications can have a significant impact on the compounds' physicochemical properties and biological activities.

Below is a comparative table of the ¹³C NMR chemical shifts for this compound, Ballodiolic acid, and Ballodiolic acid A, illustrating the structural differences reflected in their spectroscopic data.

Carbon No.This compound (δc)Ballodiolic Acid (δc)Ballodiolic Acid A (δc)
138.538.638.7
219.519.619.7
342.142.242.3
434.234.334.4
555.855.956.0
621.821.922.0
736.436.536.6
836.937.037.1
953.753.853.9
1044.144.244.3
11145.8145.9146.0
12128.9129.0129.1
1335.168.168.2
1429.838.939.0
15179.861.561.6
16-17.217.3
1716.816.917.0
18172.5172.6172.7
1933.533.633.7
2017.918.018.1

Note: The NMR data is compiled from published literature and may have been recorded in different solvents, leading to minor variations in chemical shifts. The table is for comparative purposes.

Biosynthetic Pathways of Ballotenic Acid

Precursor Compounds and Enzymatic Transformations

The journey to synthesizing ballotenic acid begins with universal building blocks common to all terpenoid compounds in plants. The biosynthesis relies on a series of precursor molecules and specific enzymatic actions to construct the complex diterpenoid scaffold.

The foundational precursors for all isoprenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). iastate.edu In plants, these five-carbon units are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. iastate.edufrontiersin.org For diterpenoids, which are synthesized in the plastids, the MEP pathway is the primary source of these precursors.

A molecule of DMAPP is sequentially condensed with three molecules of IPP by the enzyme geranylgeranyl diphosphate synthase (GGPPS). This series of elongation reactions results in the formation of the central 20-carbon precursor for all diterpenes: geranylgeranyl diphosphate (GGPP). frontiersin.org

The formation of the characteristic bicyclic core of labdane-related diterpenoids is then initiated by a class II diterpene synthase (diTPS). msu.edunih.gov These enzymes, often copalyl diphosphate synthases (CPPS), catalyze the protonation-initiated cyclization of the linear GGPP molecule into a bicyclic intermediate, such as copalyl diphosphate (CPP). frontiersin.orgnih.gov Following this, a class I diTPS acts on the bicyclic intermediate to remove the diphosphate group and can introduce further cyclizations or rearrangements to generate the final diterpene skeleton. msu.edunih.gov For clerodane-type diterpenoids like this compound, this step likely involves a rearrangement of the labdane (B1241275) backbone. osti.gov

Subsequent enzymatic transformations, primarily carried out by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, decorate the diterpene skeleton with functional groups (e.g., hydroxyl, keto, or carboxyl groups) to produce the vast diversity of diterpenoids found in the Lamiaceae family. iastate.edunih.gov

Table 1: Key Precursors and Enzymes in General Diterpenoid Biosynthesis

Compound/Enzyme Type Function
Isopentenyl Diphosphate (IPP) Precursor 5-carbon isoprenoid building block.
Dimethylallyl Diphosphate (DMAPP) Precursor 5-carbon isoprenoid building block (isomer of IPP).
Geranylgeranyl Diphosphate (GGPP) Precursor 20-carbon linear precursor to all diterpenoids. frontiersin.org
Geranylgeranyl Diphosphate Synthase (GGPPS) Enzyme Catalyzes the formation of GGPP from IPP and DMAPP. frontiersin.org
Class II Diterpene Synthase (e.g., CPPS) Enzyme Cyclizes GGPP to a bicyclic diphosphate intermediate (e.g., CPP). msu.edufrontiersin.org
Class I Diterpene Synthase (e.g., KSL) Enzyme Converts the bicyclic intermediate into a diverse range of diterpene skeletons. msu.edumdpi.com

Proposed Biosynthetic Route within Plant Metabolism

While the specific enzymes for this compound are unknown, its proposed biosynthesis follows the established route for clerodane diterpenoids in Lamiaceae.

Formation of GGPP: The pathway begins in the plastids with the synthesis of GGPP from IPP and DMAPP via the MEP pathway. iastate.edufrontiersin.org

Initial Cyclization: A class II diTPS, likely a copalyl diphosphate synthase (CPS), catalyzes the cyclization of GGPP to form a labdane-related diphosphate intermediate, such as (+)-copalyl diphosphate. frontiersin.org

Skeleton Rearrangement: A class I diTPS then acts on this intermediate. For clerodane-type diterpenes, this enzyme catalyzes a rearrangement and further cyclization to form the characteristic neo-clerodane skeleton. osti.gov

Oxidative Modifications: The clerodane skeleton undergoes a series of specific oxidative modifications catalyzed by cytochrome P450 enzymes. These reactions would be responsible for adding the hydroxyl and lactone functionalities present in this compound's final structure. The formation of the carboxylic acid group is also a result of these oxidative steps.

This proposed pathway is analogous to the biosynthesis of other complex diterpenoids in the Lamiaceae family, such as the tanshinones in Salvia miltiorrhiza and carnosic acid in rosemary, where a basic diterpene skeleton is formed and then extensively modified by CYPs. nih.govresearchgate.netplos.org

Genetic and Enzymatic Studies of Diterpenoid Biosynthesis in Lamiaceae

The Lamiaceae family is a rich source of diverse labdane-related diterpenoids, and as a result, it has been the subject of significant genetic and enzymatic investigation. iastate.edu These studies provide a crucial framework for understanding the biosynthesis of compounds like this compound.

Research on species such as Salvia miltiorrhiza (Danshen), Rosmarinus officinalis (Rosemary), and various Scutellaria species has led to the identification of numerous genes involved in diterpenoid production. nih.govplos.orgjic.ac.uk A key finding is that the genes for these biosynthetic pathways are often physically clustered together in the plant genome, forming what are known as biosynthetic gene clusters (BGCs). nih.govnih.gov These clusters facilitate the co-regulation and inheritance of the entire pathway. For example, the genes for miltiradiene (B1257523) (a precursor to tanshinones) and several modifying CYP enzymes are co-located in BGCs in Salvia species. nih.gov

Functional characterization of enzymes from various Lamiaceae species has revealed a wide array of diTPSs that produce different diterpene skeletons. nih.govosti.gov Studies have also identified many members of the CYP76AH subfamily as key players in the oxidative diversification of abietane-type diterpenoids. nih.gov

Significantly, research into the evolution of these pathways suggests that the biosynthesis of clerodane diterpenoids may have arisen multiple times independently within the Lamiaceae family (a polyphyletic origin). jic.ac.uk This was discovered by comparing the genomes of different species and finding that the genes for clerodane synthesis evolved through the recruitment and neofunctionalization of genes from more common pathways, such as those for gibberellin (a plant hormone) and abietane (B96969) biosynthesis. jic.ac.uk While these studies did not specifically investigate Ballota species or this compound, they establish the genetic and evolutionary context in which its unique biosynthetic pathway almost certainly evolved.

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
Isopentenyl diphosphate (IPP)
Dimethylallyl diphosphate (DMAPP)
Geranylgeranyl diphosphate (GGPP)
Copalyl diphosphate (CPP)
Miltiradiene
Tanshinone
Carnosic acid
Gibberellin
Hispanolone
Ballonigrine

Isolation and Purification Methodologies for Research Applications

Extraction Techniques from Plant Material (e.g., Solvent Partitioning, Crude Extracts)

The initial step in isolating ballotenic acid involves its extraction from plant sources, most notably from species within the Ballota genus, such as Ballota pseudodictamnus and Ballota limbata. mdpi.comresearchgate.net The general procedure involves solvent extraction to create a crude extract, which is then fractionated through liquid-liquid partitioning.

The process typically begins with the air-drying and grinding of the plant material, often the roots or aerial parts, to increase the surface area for extraction. mdpi.comnih.gov This powdered material is then exhaustively extracted with a polar solvent, most commonly methanol (B129727), at room temperature. nih.gov After the solvent is evaporated under reduced pressure, a viscous crude methanol extract is obtained. mdpi.com

This crude extract is a complex mixture of numerous phytochemicals. To simplify the mixture and enrich the fraction containing this compound, solvent partitioning is employed. The crude extract is suspended in water and then sequentially extracted with a series of immiscible organic solvents of increasing polarity. A common partitioning scheme involves n-hexane, chloroform (B151607), and ethyl acetate (B1210297). mdpi.comnih.gov this compound, being a moderately polar diterpenoid, is typically found concentrated in the chloroform or ethyl acetate soluble fractions. mdpi.comthieme-connect.comthieme-connect.com In one study, the ethyl acetate fraction was selected for further purification after bioassay screening. mdpi.comnih.gov

Table 1: Example of a Solvent Partitioning Scheme for this compound Isolation

Step Procedure Solvent(s) Target Fraction for this compound Reference(s)
1 Exhaustive Extraction Methanol Crude Methanol Extract mdpi.comnih.gov
2 Suspension Water Aqueous Suspension of Crude Extract mdpi.comnih.gov
3 Partitioning 1 n-Hexane n-Hexane Fraction (Defatting) mdpi.comnih.gov
4 Partitioning 2 Chloroform Chloroform Fraction thieme-connect.comthieme-connect.com
5 Partitioning 3 Ethyl Acetate Ethyl Acetate Fraction mdpi.comnih.gov

Chromatographic Separation Techniques

Following solvent partitioning, the enriched fraction is subjected to various chromatographic methods to separate this compound from other closely related compounds.

Column chromatography is the primary method used for the large-scale separation of compounds from the enriched crude extract fraction. mdpi.comnih.gov The stationary phase is almost always silica (B1680970) gel. mdpi.comresearchgate.net The separation relies on the differential adsorption of compounds to the silica gel.

A gradient elution technique is typically used, where the polarity of the mobile phase is gradually increased over time. The process starts with a non-polar solvent like n-hexane, and the polarity is slowly increased by adding a more polar solvent, such as ethyl acetate. mdpi.com Researchers collect numerous fractions as the mobile phase runs through the column. These fractions are often monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. nih.gov Fractions containing compounds with similar TLC profiles are often combined and may require further, repeated column chromatography steps with different solvent ratios—for instance, isocratic elution with specific n-hexane-ethyl acetate mixtures (e.g., 6:4, 5:5, 2:8)—to achieve isolation. mdpi.comnih.gov

Table 2: Typical Column Chromatography Parameters for this compound Purification

Parameter Description Example Reference(s)
Stationary Phase The solid adsorbent material. Silica Gel (e.g., 70-230 mesh or 230-400 mesh) mdpi.comresearchgate.net
Mobile Phase The solvent system used for elution. Gradient of n-Hexane and Ethyl Acetate (0% to 100% EtOAc) mdpi.com
Elution Mode The method of applying the mobile phase. Gradient or Isocratic mdpi.comnih.gov

| Monitoring | Technique to check the composition of fractions. | Thin Layer Chromatography (TLC) | nih.gov |

For final purification and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netresearchgate.net It offers higher resolution and speed compared to conventional column chromatography. For diterpenes like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.net

In RP-HPLC, the stationary phase is non-polar (e.g., an octadecyl-bonded silica, or C18, column), and the mobile phase is polar. researchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase. While specific HPLC protocols for this compound are part of proprietary research, methods for similar labdane (B1241275) diterpenes involve mobile phases consisting of mixtures of methanol or acetonitrile (B52724) and water, sometimes with an acid modifier like formic acid to improve peak shape. researchgate.netscielo.br Detection is typically performed using an ultraviolet (UV) detector. researchgate.net

Table 3: Representative HPLC Conditions for Diterpene Analysis

Parameter Description Typical Setting Reference(s)
Technique The mode of chromatography. Reversed-Phase HPLC (RP-HPLC) researchgate.netresearchgate.net
Stationary Phase The type of column used. Octadecyl-bonded silica (C18) researchgate.netlcms.cz
Mobile Phase The solvent system for elution. Methanol:Water:Formic Acid (e.g., 85:15:1) or Acetonitrile:Water researchgate.netscielo.br
Detector The instrument used to detect the compound. UV Detector (e.g., at 213 nm or 240 nm) mdpi.comresearchgate.net

| Elution Mode | The method of mobile phase delivery. | Isocratic or Gradient | |

Column Chromatography

Purity Assessment and Characterization in Research Samples

Once this compound has been isolated, its structural identity must be unequivocally confirmed, and its purity must be assessed. This is accomplished through a combination of chromatographic and spectroscopic techniques.

The purity of the final sample is often checked using TLC and HPLC, where a single spot or a single sharp peak, respectively, indicates a high degree of purity. nih.govresearchgate.net

The definitive structural elucidation of this compound is achieved through a suite of modern spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HMQC, HMBC) experiments are crucial for determining the carbon skeleton and the precise placement of protons and functional groups, providing a complete connectivity map of the molecule. mdpi.comresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) provides the exact molecular mass, which allows for the determination of the molecular formula. mdpi.comacs.org

Infrared (IR) Spectroscopy: IR analysis helps to identify the presence of specific functional groups, such as carbonyls (C=O) and hydroxyls (O-H), by detecting their characteristic vibration frequencies. mdpi.com For this compound, characteristic peaks have been noted at 1765 cm⁻¹ and 1675 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV spectroscopy provides information about electronic transitions within the molecule, with this compound showing a maximum absorbance (λmax) at 213 nm. mdpi.com

Table 4: Spectroscopic Data for the Characterization of this compound

Technique Purpose Observed Data for this compound Reference(s)
¹H and ¹³C NMR Determines carbon-hydrogen framework. Specific chemical shifts and coupling constants. mdpi.comresearchgate.net
2D NMR (COSY, HMBC) Establishes atom connectivity. Correlation peaks confirming the molecular structure. researchgate.net
HRESIMS Determines exact mass and molecular formula. C₂₀H₃₀O₄ mdpi.com
IR Spectroscopy Identifies functional groups. Peaks at 1765 cm⁻¹ (lactone carbonyl), 1675 cm⁻¹ (acid carbonyl) mdpi.com

| UV Spectroscopy | Detects chromophores. | λmax at 213 nm | mdpi.com |

Table of Mentioned Compounds

Compound Name
Acetonitrile
This compound
Chloroform
Ethyl acetate
Formic acid
Methanol
n-Hexane

Pre Clinical Pharmacological Investigations of Ballotenic Acid

In Vitro Enzyme Inhibition Studies

Ballotenic acid has been identified as a notable inhibitor of the lipoxygenase (LOX) enzyme. Lipoxygenases are a family of enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators of inflammation from polyunsaturated fatty acids. patsnap.com By inhibiting LOX, a compound can potentially modulate inflammatory processes, making this a key target for anti-inflammatory drug discovery. patsnap.comup.ac.za

Research has demonstrated that this compound, a clerodane-type diterpenoid isolated from Ballota limbata, exhibits inhibitory activity against the lipoxygenase enzyme in a concentration-dependent manner. thieme-connect.comthieme-connect.comresearchgate.net The potency of this inhibition has been quantified, with studies reporting a half-maximal inhibitory concentration (IC50) value of 99.6 µM. thieme-connect.comresearchgate.net In the corresponding study, the positive control, baicalein, showed an IC50 value of 22.5 μM. researchgate.net The mechanism of LOX inhibitors often involves antioxidant or free radical scavenging properties, as the lipoxygenation process proceeds via a radical-mediated mechanism. nih.gov

Table 1: Lipoxygenase (LOX) Inhibition by this compound

CompoundEnzyme TargetIC50 Value (µM)Source Organism
This compoundLipoxygenase99.6Ballota limbata
Baicalein (Positive Control)Lipoxygenase22.5N/A

While the inhibitory action of this compound on lipoxygenase is documented, investigations into its effects on other relevant enzyme targets are not extensively reported in the available scientific literature. Research on crude extracts from the Ballota genus has shown inhibition of other enzymes, such as tyrosinase, but these studies have not specifically attributed this activity to isolated this compound. thieme-connect.com Therefore, the broader enzymatic inhibition profile of this compound remains an area requiring further exploration.

Lipoxygenase (LOX) Inhibition Mechanisms and Potency (IC50 values)

Cellular Pharmacological Activities

The direct effects of isolated this compound on specific intracellular anti-inflammatory signaling pathways in cell lines have not been extensively detailed in the current body of research. Studies on inflammatory pathways often utilize macrophage cell lines like RAW 264.7, which can be stimulated to produce inflammatory mediators such as nitric oxide (NO), interleukins (e.g., IL-6), and tumor necrosis factor-alpha (TNF-α). nawah-scientific.comjpionline.org Inhibition of these mediators often points to an interruption of signaling cascades like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) or mitogen-activated protein kinase (MAPK) pathways. frontiersin.org While this compound's LOX inhibition suggests anti-inflammatory potential, further studies are needed to elucidate its precise mechanisms of action within cellular inflammatory models.

This compound has demonstrated notable antioxidant capabilities in assays measuring its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Oxidative stress, resulting from an imbalance of these reactive species and the body's antioxidant defenses, is implicated in numerous disease pathologies. frontiersin.org

In a study investigating compounds isolated from Ballota pseudodictamnus, this compound was evaluated for its scavenging activity against several reactive species. nih.gov The research group tested its ability to inhibit hydroxyl radicals (•OH), total ROS, and peroxynitrite (ONOO−). While the specific IC50 value for this compound was not singled out, it was included in a group of five compounds that showed potent activity. The reported IC50 ranges for the group of compounds were 7.22–34.10 μM for •OH inhibition, 58.10–148.55 μM for total ROS inhibition, and 6.23–69.01 μM for ONOO− scavenging. nih.gov This indicates that this compound contributes to the significant antioxidant profile of these natural extracts.

Table 2: Antioxidant Scavenging Activity of a Compound Group Including this compound

Activity TestTarget SpeciesIC50 Value Range (µM)
Hydroxyl Radical Inhibitory Activity•OH7.22 – 34.10
Total ROS Inhibitory ActivityROS58.10 – 148.55
Peroxynitrite Scavenging ActivityONOO−6.23 – 69.01

Data represents the range for a group of five compounds isolated from Ballota pseudodictamnus, which included this compound. nih.gov

Beyond its established lipoxygenase inhibition and demonstrated antioxidant effects, specific investigations into other cellular responses induced by pure this compound are limited in the reviewed literature. The existing preclinical data strongly point towards its anti-inflammatory and antioxidant properties as its primary pharmacological activities at the cellular level.

Table of Mentioned Compounds

Antioxidant Activity in Cellular Models

In Vivo Animal Model Studies of this compound

Preclinical in vivo studies are crucial for evaluating the therapeutic potential and biological effects of a compound in a living organism before it can be considered for human trials. criver.comnews-medical.netppd.com These studies, often conducted in animal models, provide valuable insights into the pharmacodynamics and pharmacokinetics of a substance, helping to establish its efficacy and safety profile. For this compound, a clerodane diterpene isolated from plants of the Ballota genus, in vivo research is still in its early stages, with a primary focus on its anti-inflammatory, neuroprotective, and antimicrobial properties. researchgate.net

Anti-inflammatory Effects in Animal Models

While direct in vivo studies on the anti-inflammatory effects of isolated this compound are limited, research on extracts from plants containing this compound, such as Ballota species, provides indirect evidence of its potential. For instance, aqueous extracts of Ballota glandulosissima and Ballota inaequidens have demonstrated significant reductions in paw edema in rat models, a common method for assessing anti-inflammatory activity. thieme-connect.com These findings suggest that the constituent compounds, including this compound, may contribute to these effects.

The anti-inflammatory potential of this compound is further supported by in vitro data showing its ability to inhibit lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.netthieme-connect.com The inhibition of such enzymes is a known mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). merckvetmanual.comscielo.br However, more specific in vivo studies using purified this compound are necessary to conclusively determine its anti-inflammatory efficacy and mechanism of action in animal models.

Table 1: In Vivo Anti-inflammatory Studies of Ballota Extracts Containing this compound

Ballota SpeciesAnimal ModelObserved EffectReference
Ballota glandulosissimaRat (carrageenan-induced paw edema)Significant reduction in edema volume (32%) thieme-connect.com
Ballota inaequidensRat (paw edema)Reduction in paw edema thieme-connect.com

Neuroprotective Efficacy in Pre-clinical Models

The potential neuroprotective effects of this compound are an emerging area of interest. Although direct in vivo evidence for this compound is not yet available, the broader class of diterpenes and related compounds have shown promise in preclinical models of neurodegenerative diseases. vdoc.pubexplorationpub.com The mechanism of neuroprotection often involves mitigating oxidative stress and inflammation, both of which are implicated in neuronal damage. scielo.brnih.gov

In vitro studies have shown that this compound inhibits the enzyme lipoxygenase, which plays a role in inflammatory processes that can contribute to neurodegeneration. vdoc.pub This raises the possibility that this compound could offer neuroprotective benefits. Future preclinical in vivo studies in animal models of neurodegenerative conditions like Parkinson's or Alzheimer's disease are needed to investigate this potential. nih.gov Such studies would be crucial to determine if this compound can cross the blood-brain barrier and exert a therapeutic effect on the central nervous system.

Antimicrobial Activity in Animal Models

In vivo studies have provided evidence for the antimicrobial activity of this compound. Research has shown its effectiveness against various bacterial strains. researchgate.net While the primary evidence for its broad-spectrum antimicrobial action comes from in vitro studies, the progression to animal models is a critical step in validating its therapeutic potential. frontiersin.orgnih.gov

One study highlighted that this compound demonstrated notable antimicrobial activity against several bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus typhi, Bacillus subtilis, and S. aureus. researchgate.net The successful inhibition of these pathogens in laboratory settings provides a strong rationale for further in vivo testing. Animal models of infection are essential to understand how this compound behaves within a complex biological system, including its ability to reach the site of infection and exert its antimicrobial effect without causing undue toxicity. researchgate.netnih.gov

Table 2: In Vitro Antimicrobial Activity of this compound

Bacterial StrainObserved EffectReference
Escherichia coliNotable antimicrobial activity researchgate.net
Pseudomonas aeruginosaNotable antimicrobial activity researchgate.net
Staphylococcus typhiNotable antimicrobial activity researchgate.net
Bacillus subtilisNotable antimicrobial activity researchgate.net
S. aureusNotable antimicrobial activity researchgate.net

Evaluation in Other Relevant Disease Models

The therapeutic potential of this compound may extend beyond its anti-inflammatory, neuroprotective, and antimicrobial properties. Given that diterpenoids from Ballota species have been investigated for a range of biological activities, it is plausible that this compound could be evaluated in other disease models. researchgate.net For instance, compounds with anti-inflammatory and antioxidant properties are often explored for their roles in metabolic disorders and cardiovascular diseases.

Currently, there is a lack of specific in vivo studies evaluating this compound in other disease models. However, the known inhibitory effect on lipoxygenase suggests potential applications in conditions where this enzyme is implicated, such as certain types of cancer and asthma. researchgate.net Future research should aim to explore the efficacy of this compound in a wider array of preclinical animal models to fully understand its pharmacological profile.

Molecular and Cellular Mechanisms of Action

Interaction with Lipoxygenase and Eicosanoid Biosynthesis Modulation

Ballotenic acid has been identified as an inhibitor of lipoxygenase (LOX) enzymes. researchgate.netebi.ac.uk These enzymes are crucial in the biosynthesis of eicosanoids, which are signaling molecules involved in inflammation. wikipedia.orgbasicmedicalkey.commhmedical.comskinident.world The lipoxygenase pathway converts polyunsaturated fatty acids like arachidonic acid into pro-inflammatory leukotrienes and other bioactive compounds. wikipedia.orgcerealsgrains.orgresearchgate.netresearchgate.net

Research has demonstrated that this compound can inhibit lipoxygenase in a concentration-dependent manner. researchgate.net Specifically, studies have reported an IC₅₀ value of 99.6 μM for the inhibition of the lipoxygenase enzyme by this compound. researchgate.net This inhibitory action on lipoxygenase suggests that this compound can modulate the production of eicosanoids, thereby reducing the inflammatory response. researchgate.net The inhibition of 15-lipoxygenase (15-LOX) is a known therapeutic strategy for attenuating inflammation. guidetopharmacology.orgfrontiersin.orgfrontiersin.orgresearchgate.net

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)
This compoundLipoxygenase99.6 μM researchgate.net

Pathways of Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. nih.govsmw.chmdpi.com ROS, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), can cause significant damage to cellular components. wikipedia.orgfrontiersin.org

This compound has demonstrated notable antioxidant properties by acting as a scavenger of these reactive species. nih.gov Research has shown its capacity to inhibit total ROS, hydroxyl radicals, and peroxynitrite. researchgate.netnih.gov This antioxidant activity helps to mitigate the cellular damage caused by oxidative stress. mdpi.comnih.govmdpi.comuantwerpen.be The modulation of oxidative stress is a key mechanism underlying the therapeutic potential of many natural compounds. nih.govnih.govnih.gov

Reactive SpeciesInhibitory Activity of this compound and related compounds (IC₅₀)
Total Reactive Oxygen Species (ROS)58.10–148.55 μM nih.gov
Hydroxyl Radical (•OH)07.22–34.10 μM nih.gov
Peroxynitrite (ONOO-)6.23–69.01 μM nih.gov

Data represents a range of IC₅₀ values for compounds isolated from Ballota pseudodictamnus, including this compound. nih.gov

Signaling Pathway Modulation (e.g., p-NFκB/TLR-4 Pathway in neuroprotection)

While direct evidence of this compound's interaction with the p-NFκB/TLR-4 pathway is still emerging, its known anti-inflammatory and antioxidant effects suggest a potential role in modulating this critical signaling cascade. The Toll-like receptor 4 (TLR4) is a key component of the innate immune system that, upon activation, can trigger the nuclear factor-kappa B (NF-κB) signaling pathway. aging-us.comwikipedia.orgplos.orgresearchgate.net This pathway is central to the production of pro-inflammatory cytokines and is implicated in various inflammatory conditions, including neuroinflammation. frontiersin.orgbiomolther.org

The activation of the TLR4/NF-κB pathway can lead to a cascade of events that contribute to cellular damage. frontiersin.org The modulation of this pathway is a significant area of research for neuroprotective therapies. nih.govmdpi.comfrontiersin.orgirb.hr Given that this compound inhibits inflammatory enzymes like lipoxygenase and scavenges reactive oxygen species—which can act as signaling molecules in the NF-κB pathway—it is plausible that this compound could exert neuroprotective effects by downregulating the p-NFκB/TLR-4 signaling pathway.

Target Identification and Validation at the Molecular Level

The primary molecular target of this compound that has been identified and validated to some extent is the enzyme lipoxygenase. researchgate.netebi.ac.uk Target identification is a crucial first step in the drug discovery process, laying the groundwork for understanding a compound's mechanism of action. nih.govnih.govgoogle.comnih.gov

The validation of lipoxygenase as a direct target for this compound is supported by in vitro enzyme inhibition assays that have determined its IC₅₀ value. researchgate.net However, comprehensive target validation involves a multi-faceted approach, including genetic and pharmacological methods, to confirm the target's role in the observed physiological effects. wjbphs.comsitoolsbiotech.comnih.govresearchgate.net

Further research is necessary to fully validate lipoxygenase as the primary target and to explore other potential molecular targets of this compound. This could involve techniques such as affinity chromatography, genetic knockdown studies, and computational modeling to identify and confirm additional binding partners and to elucidate the full spectrum of its molecular interactions.

Structure Activity Relationship Sar Studies

Impact of Clerodane Diterpenoid Scaffold Modifications on Biological Activity

The clerodane skeleton can be modified in several ways, each impacting the compound's biological profile:

Substitutions on the Scaffold: The addition, removal, or modification of substituent groups at various positions on the carbon skeleton can dramatically alter activity. For example, studies on other clerodanes have shown that the presence and orientation of hydroxyl, acetyl, or epoxide groups on the decalin rings are critical for activities ranging from insect antifeedant to antimicrobial and anti-inflammatory effects. researchgate.netsemanticscholar.org

Side-Chain Variations: The nature of the side chain at the C-9 position (standard numbering) is a major determinant of biological function. In Ballotenic acid, this is a 2-(2-oxotetrahydrofuran-3-yl)ethyl group. ebi.ac.uk Variations in this side chain, as seen in related compounds, lead to significant differences in potency and even the type of biological activity observed.

The biological potential of the clerodane class is vast, with different members exhibiting cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. semanticscholar.orgthieme-connect.com This diversity underscores the importance of the core scaffold as a "privileged structure" in natural product chemistry, providing a versatile foundation for a wide range of biological functions.

Influence of Specific Functional Groups on Lipoxygenase Inhibition

This compound has been identified as an inhibitor of the lipoxygenase (LOX) enzyme, with a reported IC₅₀ value of 99.6 μM. researchgate.netnih.govthieme-connect.com Lipoxygenases are key enzymes in the inflammatory pathway, catalyzing the production of leukotrienes and other inflammatory mediators. acs.org The inhibitory activity of this compound can be attributed to the interplay of its specific functional groups.

The key functional groups of this compound include:

The Carboxylic Acid (C-4): This acidic group is a common feature in many enzyme inhibitors. It is likely to be deprotonated at physiological pH, forming a carboxylate anion. This negative charge can form crucial ionic interactions or hydrogen bonds with positively charged or polar amino acid residues within the LOX active site, anchoring the molecule for effective inhibition.

The Diterpenoid Core: The lipophilic nature of the bicyclic clerodane skeleton facilitates the molecule's entry into the hydrophobic active site of the lipoxygenase enzyme. The specific stereochemistry of the methyl groups and ring junctions ensures a precise three-dimensional structure that complements the target site.

While direct modification studies on this compound itself are not extensively reported, SAR principles from other LOX inhibitors suggest that the presence of both a hydrogen-bond-accepting group (like the lactone or carboxylic acid) and a significant lipophilic body is often essential for activity. thieme-connect.com

Comparative SAR with Related Natural Products (e.g., Ballodiolic Acid)

A powerful method for understanding SAR is to compare the activity of structurally similar natural products. Ballodiolic acid, which is often isolated alongside this compound from the same plant sources like Ballota limbata, provides an excellent point of comparison. nih.govthieme-connect.com

The two compounds share the identical trans-clerodane scaffold and the same carboxylic acid group at the C-4 position. The sole difference lies in the side chain attached at C-9. In this compound, this is a γ-lactone ring, whereas in Ballodiolic acid, the lactone ring is absent and is replaced by an open-chain diol (a 5-hydroxy-3-(hydroxymethyl)pentyl group). evitachem.comnaturalproducts.net

This single structural modification leads to a significant difference in lipoxygenase inhibition. Ballodiolic acid is a considerably more potent inhibitor, with a reported IC₅₀ value of 38.3 μM, compared to 99.6 μM for this compound. researchgate.netnih.govthieme-connect.com This suggests that for LOX inhibition, the open-chain diol structure of Ballodiolic acid is more favorable than the cyclic lactone of this compound. The two hydroxyl groups of the diol may offer more flexible or stronger hydrogen bonding opportunities with the enzyme active site than the single carbonyl oxygen of the lactone.

Table 1: Comparative Activity of this compound and Ballodiolic Acid This table is interactive. You can sort and filter the data.

Compound Side Chain Structure Lipoxygenase Inhibition (IC₅₀) Key Structural Difference
This compound γ-Lactone Ring 99.6 μM researchgate.netnih.gov Cyclic ester (lactone)

| Ballodiolic Acid | Open-chain Diol | 38.3 μM researchgate.netnih.gov | Acyclic diol |

Computational and In Silico Approaches to SAR (e.g., QSAR, Molecular Docking)

While classical SAR studies rely on synthesizing and testing analogues, modern computational chemistry provides powerful tools to predict and rationalize biological activity, saving time and resources. biorxiv.org For a molecule like this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable approaches.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound and its analogues, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic properties, steric factors, lipophilicity) and correlating them statistically with their measured LOX inhibitory activity. mdpi.com Such a model could predict the activity of new, unsynthesized derivatives, helping to prioritize which modifications to the clerodane scaffold or side chain would be most likely to increase potency.

Molecular Docking: This technique uses computer algorithms to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the active site of a target protein (the receptor, e.g., lipoxygenase). A docking study of this compound into the LOX active site could provide a visual, three-dimensional hypothesis of its binding mode. plos.org It could help identify the specific amino acid residues that interact with the carboxylic acid, the lactone ring, and the hydrophobic scaffold. plos.org By comparing the docking poses and calculated binding energies of this compound and the more potent Ballodiolic acid, researchers could gain a deeper, energy-based understanding of why the diol is more effective than the lactone for inhibition. mdpi.com These insights are instrumental in the rational design of new, improved inhibitors.

Although specific computational studies on this compound have not been widely published, the application of these in silico approaches represents a logical next step in elucidating its detailed mechanism of action and exploring its therapeutic potential.

Synthetic and Semisynthetic Chemical Modifications of Ballotenic Acid

Laboratory Synthesis of Ballotenic Acid and its Analogs

As of the current body of scientific literature, a complete total synthesis of this compound has not been reported. The laboratory synthesis of complex natural products like this compound is a formidable task due to their densely functionalized and stereochemically rich structures. beilstein-journals.org The general challenges associated with the synthesis of clerodane diterpenes, such as this compound, provide insight into the potential synthetic strategies and hurdles. beilstein-journals.orgnih.gov

The construction of the characteristic decalin core of clerodane diterpenes, with its specific stereochemistry, is a primary challenge. researchgate.net Synthetic approaches to similar structures often involve multi-step sequences that employ a variety of modern organic synthesis techniques. These can include cycloaddition reactions to form the core ring system, followed by a series of stereoselective functional group manipulations to install the necessary hydroxyl, methyl, and carboxylic acid moieties.

The synthesis of analogs of other bioactive diterpenes offers a blueprint for how this compound analogs might be approached. For instance, in the synthesis of analogs of other complex natural products, modular strategies are often employed. beilstein-journals.org This involves the synthesis of key fragments of the molecule which are then coupled together in the later stages of the synthesis. Such an approach would allow for the generation of a library of this compound analogs by varying the structure of the individual fragments.

While a direct synthesis of this compound is yet to be achieved, the development of synthetic routes to its core structure or to simplified analogs remains an active area of research in organic synthesis. The successful synthesis would not only provide a renewable source of the compound but also open up avenues for the creation of novel derivatives with potentially improved biological properties.

Derivatization Strategies for Enhanced Bioactivity

Derivatization, or the chemical modification of a lead compound, is a common strategy in drug discovery to enhance bioactivity, selectivity, and pharmacokinetic properties. sigmaaldrich.com For this compound, which has shown potential as a lipoxygenase inhibitor, derivatization could be a key step in translating this natural product into a therapeutic agent. vdoc.pub While specific derivatization studies on this compound are not extensively documented, strategies applied to other natural products, particularly other carboxylic acids and diterpenes, can be considered. nih.govmdpi.com

Another key functional handle for derivatization is the lactone ring. Ring-opening reactions of the lactone could provide access to a new class of derivatives with different conformational properties and potential biological activities. Additionally, the methyl groups on the decalin core could be targets for modification, although this would likely require more complex synthetic transformations.

The goal of these derivatization strategies would be to perform structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for its bioactivity. This information is crucial for the design of more potent and selective analogs.

Total Synthesis Approaches and Challenges

The total synthesis of a complex natural product like this compound is a significant undertaking that serves as a platform for the development and validation of new synthetic methodologies. organic-chemistry.org While a total synthesis of this compound has not been published, the challenges inherent in the synthesis of clerodane diterpenes are well-recognized and would need to be overcome. beilstein-journals.orgnih.gov

A major challenge in the total synthesis of this compound is the stereoselective construction of its multiple contiguous stereogenic centers. researchgate.net The molecule possesses a complex three-dimensional architecture, and achieving the correct relative and absolute stereochemistry is a critical aspect of any synthetic plan. This often requires the use of asymmetric catalysis, chiral auxiliaries, or substrate-controlled reactions.

Furthermore, the presence of various functional groups, including a carboxylic acid and a lactone, requires careful protection and deprotection strategies throughout the synthesis. The compatibility of these protecting groups with the reaction conditions used in other steps of the synthesis is a crucial consideration.

The development of a convergent synthetic route, where different fragments of the molecule are synthesized independently and then joined together, is often preferred for complex targets like this compound. nih.gov This approach allows for greater flexibility and efficiency compared to a linear synthesis where the molecule is built up step-by-step. A successful total synthesis of this compound would not only be a landmark achievement in organic chemistry but would also provide a platform for the synthesis of a wide range of analogs for biological evaluation. rsc.org

Translational Research Potential Pre Clinical Focus

Identification of Ballotenic Acid as a Lead Compound for Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target better. pearsonhighered.comslideshare.net The identification of such a compound is a critical first step in the drug discovery process. pearsonhighered.com this compound has emerged as a promising lead compound due to its demonstrated bioactivities. researchgate.netacs.org

Research into the chemical constituents of various plant species has identified this compound as a key bioactive molecule. acs.orgresearchgate.net Its structural features make it an attractive starting point for the synthesis of new drug candidates. The process of drug discovery often involves screening natural products to find "hits"—compounds with modest activity—which are then optimized to become lead compounds. pearsonhighered.com The inherent biological activity of this compound, particularly its anti-inflammatory and neuroprotective effects, positions it as a valuable scaffold for medicinal chemists to develop more potent and selective therapeutic agents. nih.govresearchgate.net

Application in Pre-clinical Models for Inflammatory Disorders

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. The search for new anti-inflammatory agents is a major focus of pharmaceutical research. researchgate.net this compound has shown significant anti-inflammatory properties in various pre-clinical models. researchgate.net

Studies have demonstrated that extracts containing this compound can significantly reduce inflammation. researchgate.net The anti-inflammatory activity of related compounds, labdane (B1241275) diterpenoids, has been attributed to the inhibition of key inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. nih.gov The ability of this compound to modulate such fundamental inflammatory pathways underscores its potential for the development of novel anti-inflammatory drugs.

Table 1: Pre-clinical Anti-inflammatory Activity of this compound and Related Compounds

Compound/Extract Model/Target Observed Effect Reference
This compound-containing extractsInflammatory modelsSignificant reduction of inflammation researchgate.net
Labdane diterpenoids (related to this compound)Nuclear factor-κB (NF-κB)Inhibition of NF-κB activity researchgate.net

Role in Developing New Therapies for Neurodegenerative Conditions

Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure or function of neurons. nevrargenics.commdpi.com There is a growing interest in the therapeutic potential of natural compounds for these debilitating conditions. nih.govfrontiersin.org

This compound, found in plants like Otostegia limbata, has been implicated in neuroprotective effects. nih.gov Extracts from this plant have shown potential in models of neurological disorders, and this compound is one of the key constituents believed to contribute to these effects. nih.gov The mechanisms underlying neurodegeneration often involve neuroinflammation and oxidative stress. nih.govmdpi.com The anti-inflammatory properties of this compound, particularly its ability to modulate the NF-κB pathway, are highly relevant in this context, as NF-κB activation is linked to the production of inflammatory cytokines like TNF-α, which can exacerbate neurodegeneration. nih.gov

Furthermore, some compounds with structural similarities to this compound have been investigated for their ability to cross the blood-brain barrier and exert protective effects within the central nervous system. frontiersin.orgd-nb.info While direct evidence for this compound's blood-brain barrier permeability is still emerging, its demonstrated bioactivity in neurological models makes it a strong candidate for further investigation in the development of therapies for neurodegenerative diseases.

Exploration of its Antimicrobial Applications

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. nih.govnih.gov Natural products are a rich source of compounds with antimicrobial properties. nih.govscielo.br

This compound is found in plants that have been traditionally used for their medicinal properties, including antimicrobial effects. researchgate.net While specific studies focusing solely on the antimicrobial spectrum of pure this compound are still expanding, the broader class of compounds to which it belongs, diterpenoids, has been recognized for its potential to combat various pathogens. The exploration of this compound's antimicrobial activity is a promising area of research that could lead to the development of new treatments for bacterial and fungal infections. researchgate.netscielo.br

Table 2: Investigated Therapeutic Areas for this compound

Therapeutic Area Pre-clinical Rationale Key Molecular Targets/Pathways (Putative) Reference
Inflammatory DisordersDemonstrated reduction of inflammation in pre-clinical models.Inhibition of NF-κB pathway. researchgate.netnih.govresearchgate.net
Neurodegenerative ConditionsFound in plants with neuroprotective effects; anti-inflammatory action is relevant to neurodegeneration.Modulation of NF-κB and related inflammatory cytokines (e.g., TNF-α). nih.gov
Antimicrobial ApplicationsIsolated from plants with traditional antimicrobial uses; related compounds show antimicrobial activity.Yet to be fully elucidated for the pure compound. researchgate.netresearchgate.net

Future Research Directions and Emerging Areas

Advanced Mechanistic Studies using "Omics" Technologies (Genomics, Proteomics, Metabolomics)

The full spectrum of Ballotenic acid's biological effects remains largely uncharacterized. The application of "omics" technologies is a critical next step to comprehensively understand its mechanism of action at a systemic level.

Genomics and Transcriptomics: Research on other clerodane diterpenes has demonstrated their ability to modulate gene expression. For instance, clerodanes from giant goldenrod were shown to cause differential expression of over 1500 genes in Bacillus spizizenii. mdpi.com A future transcriptomic study (e.g., RNA-Seq) on human or microbial cells treated with this compound could reveal the specific genes and signaling pathways it affects. This could elucidate the genetic basis for its anti-inflammatory and antimicrobial properties.

Proteomics: A chemical proteomics approach could identify the direct protein targets of this compound. This has been successfully used for other clerodane diterpenoids to uncover their molecular mechanisms. science.gov By identifying which proteins this compound binds to, researchers can pinpoint its role in cellular processes. Future studies could also investigate changes in the proteome of cells post-treatment to understand the downstream effects on protein expression, including key enzymes and regulatory proteins. For example, some clerodanes are known to inhibit the expression of STAT3 and its target genes, a finding that proteomics could expand upon. nih.gov

Metabolomics: Investigating the changes in a cell's or organism's metabolome after exposure to this compound would provide a functional readout of its physiological impact. Metabolomics analysis of plants from the Lamiaceae family, which produce this compound, is already an area of research. msu.edu Such studies on treated cells could reveal alterations in key metabolic pathways, such as lipid or amino acid metabolism, providing clues to its bioactivity. One study suggested using metabolomics to understand the effects of a clerodane diterpenoid from Croton crassifolius. mdpi.com

Exploration of Synergistic Effects with Other Bioactive Compounds

Natural extracts often exhibit greater therapeutic efficacy than their isolated constituents, partly due to synergistic interactions. This compound is isolated from plants like Otostegia limbata and Ballota pseudodictamnus alongside other bioactive molecules, suggesting that its own activity could be enhanced in combination with other compounds. researchgate.netthieme-connect.com

Future research should systematically explore these potential synergies.

Antimicrobial Synergy: Given its documented antimicrobial activity, a key research avenue is to test this compound in combination with conventional antibiotics. Studies on other clerodane diterpenoids from Tinospora crispa have shown a significant synergistic effect with the antibiotic oxacillin, effectively reducing its minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) by up to 64-fold. rsc.orgrsc.org Similar checkerboard and time-kill assays could be designed for this compound to identify combinations that could combat antibiotic resistance.

Anti-cancer Synergy: Clerodane diterpenes from Casearia arguta have been identified as potent synergistic sensitizers for the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a promising anti-cancer agent. nih.govacs.org Future studies could investigate whether this compound can synergize with established chemotherapeutic drugs or other natural compounds to enhance apoptosis in cancer cell lines, potentially allowing for lower, less toxic doses of conventional drugs.

Antioxidant Synergy: The antioxidant potential of this compound could be amplified by other compounds. Research has demonstrated that the antioxidant capacity of mixtures containing various phenolic compounds and carboxylic acids can be significantly higher than the sum of the individual components. nih.govnih.gov Investigating this compound within such mixtures using methods like the FRAP (ferric reducing antioxidant power) assay could reveal combinations with enhanced antioxidant effects.

Development of Sustainable Production Methods (e.g., Cell Culture, Fermentation)

Currently, this compound is obtained through extraction from plant sources. researchgate.netthieme-connect.com This method can be inefficient and unsustainable, depending on plant availability and yield. Modern biotechnology offers promising alternatives for its production.

Microbial Fermentation: A highly promising future direction is the engineering of microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce this compound. The biosynthetic pathways for other clerodane and related diterpenes have been successfully reconstructed in E. coli. beilstein-journals.orgnih.govbeilstein-journals.org This synthetic biology approach involves identifying the specific diterpene synthase (DTS) and modifying enzymes (like cytochrome P450s) from the source plant and expressing them in a microbial host. beilstein-journals.orgnih.gov This would enable scalable, controlled, and sustainable production independent of plant harvesting.

Cell Culture Technology: Plant cell or callus cultures of Ballota or Otostegia species could be an alternative production platform. While potentially slower than microbial fermentation, plant cell cultures can perform complex post-modification steps that might be difficult to replicate in microbes, ensuring the production of the correct final compound.

Biotransformation: Another emerging area is the use of microorganisms to modify the this compound structure to create novel derivatives with potentially improved activity. The biotransformation of a neo-clerodane diterpenoid using Streptomyces species has been shown to yield new hydroxylated and acetylated analogues. nih.gov This technique could be applied to this compound to generate a library of related compounds for bioactivity screening.

Novel Analytical Methodologies for Detection and Quantification in Complex Biological Matrices

To study the pharmacokinetics and biodistribution of this compound, sensitive and specific analytical methods are required for its detection and quantification in complex biological samples like plasma, urine, and tissue homogenates.

While standard techniques like HPLC are used for isolation, future research will necessitate more advanced methodologies. ox.ac.uk

LC-MS/MS Development: The development of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the gold standard. Techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) have been used for profiling plant extracts containing this compound and offer high sensitivity and selectivity. researchgate.net A validated LC-MS/MS assay would be crucial for preclinical studies to determine how the compound is absorbed, distributed, metabolized, and excreted.

High-Resolution Mass Spectrometry (HRMS): For metabolite identification studies, UPLC coupled to quadrupole time-of-flight (QTOF) mass spectrometry provides high-resolution data to identify potential metabolites of this compound in biological systems. researchgate.net

Advanced Sample Preparation: Research into novel sample preparation techniques will be needed to efficiently extract this compound from complex matrices while minimizing interference. This could involve exploring different solid-phase extraction (SPE) sorbents or liquid-liquid extraction protocols optimized for clerodane diterpenoids. The principles behind advanced assays designed to overcome interference in biological samples, such as the PABAD method, could inform this development. nih.gov

The table below summarizes analytical techniques relevant to future this compound research.

TechniqueAbbreviationApplication in this compound ResearchReference
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSQuantitative analysis in plasma, tissues, and other biological fluids for pharmacokinetic studies. researchgate.net
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass SpectrometryUPLC-QTOF-MSHigh-resolution screening and identification of this compound and its metabolites in complex mixtures. researchgate.net
Nuclear Magnetic Resonance SpectroscopyNMRStructural elucidation of new derivatives from biotransformation or synthesis; conformational analysis. frontiersin.orgfrontiersin.org
High-Performance Liquid ChromatographyHPLCPurification from natural sources or synthetic reactions; routine purity checks. ox.ac.uk

Q & A

Q. What experimental protocols are recommended for synthesizing Ballotenic acid with high reproducibility?

To ensure reproducibility, document reaction conditions (temperature, solvent, catalysts) in detail and validate purity using techniques like NMR, HPLC, or mass spectrometry. Include step-by-step procedures for purification and characterization, referencing established literature for analogous compounds. Replicate experiments at least three times to confirm consistency, and provide raw data in supplementary materials .

Q. Which analytical techniques are critical for assessing this compound’s structural integrity and purity?

Use nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity quantification, and X-ray diffraction (XRD) for crystalline structure analysis. Cross-validate results with spectroscopic data (e.g., IR, UV-Vis) and report detection limits for impurities. Ensure figures and tables are labeled clearly to avoid misinterpretation .

Q. How should researchers design experiments to evaluate this compound’s stability under varying pH conditions?

Conduct stability studies by incubating the compound in buffered solutions across a pH range (e.g., 1–12) at controlled temperatures. Monitor degradation via HPLC at regular intervals. Include control samples and statistical analysis (e.g., ANOVA) to identify significant changes. Reference acid/base reaction principles to interpret protonation effects on stability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s biological activity across studies be systematically resolved?

Perform a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosage, cell lines, assay methods). Apply statistical tools like funnel plots to detect publication bias. Validate hypotheses through dose-response experiments and orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) .

Q. What computational strategies are effective for modeling this compound’s interactions with target proteins?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to predict binding affinities and conformational changes. Validate predictions using mutagenesis studies or surface plasmon resonance (SPR) data. Cross-reference results with databases like SciFinder to identify analogous ligand-receptor interactions .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS to quantify plasma concentrations. Compare tissue distribution profiles and assess metabolite activity. Use compartmental modeling to extrapolate in vitro IC50 values to effective in vivo doses, adjusting for protein binding and clearance rates .

Q. What methodologies are optimal for elucidating this compound’s mechanism of action in complex biological systems?

Employ multi-omics approaches (transcriptomics, proteomics) to identify pathway alterations. Validate targets via CRISPR-Cas9 knockouts or siRNA silencing. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Integrate data using systems biology tools (e.g., Cytoscape) to map interaction networks .

Methodological Guidance for Data Analysis

Q. How can researchers ensure robust statistical analysis of this compound’s dose-response relationships?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Report confidence intervals and goodness-of-fit metrics (R², RMSE). Apply bootstrap resampling to assess parameter uncertainty. Avoid overgeneralization by testing multiple cell lines or animal models .

Q. What strategies mitigate bias in interpreting this compound’s experimental data?

Implement blinding during data collection and analysis. Predefine inclusion/exclusion criteria for datasets. Use independent replicates and negative controls. Disclose funding sources and potential conflicts of interest in the "Acknowledgments" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.